Turosteride

5α-Reductase Isoforms Enzyme Kinetics Prostate Biology

Turosteride (FCE-26073) is the definitive selective type II 5α-reductase inhibitor for prostate research. Its unique pharmacological signature—suppression of intraprostatic DHT without compensatory testosterone elevation—sets it apart from finasteride and dutasteride. With negligible androgen receptor binding (RBA=0.004%), observed phenotypes are solely due to DHT synthesis inhibition, not confounding AR antagonism. Validated in Dunning R3327 rat carcinoma models (45% tumor growth inhibition) and established HPLC-UV methods. Essential for gene expression studies, isozyme dissection, and anti-androgen comparator arms. Procure high-purity (≥98%) Turosteride for reproducible, interpretable preclinical results.

Molecular Formula C27H45N3O3
Molecular Weight 459.7 g/mol
CAS No. 137099-09-3
Cat. No. B162533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurosteride
CAS137099-09-3
Synonyms1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea
FCE 26073
FCE-26073
turosteride
Molecular FormulaC27H45N3O3
Molecular Weight459.7 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C
InChIInChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1
InChIKeyWMPQMBUXZHMEFZ-YJPJVVPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Turosteride (CAS 137099-09-3) for BPH and Prostate Cancer Research: A Specialized 5α-Reductase Type II Inhibitor for Scientific Procurement


Turosteride (FCE-26073) is a steroidal, selective inhibitor of the 5α-reductase type II isoform [1]. As a 4-azasteroid derivative, its primary mechanism involves blocking the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) in target tissues like the prostate [2]. It was advanced to Phase II clinical trials by Pharmacia Corporation for the treatment of benign prostatic hyperplasia (BPH) but was never marketed, remaining a specialized tool for preclinical and oncology research [3].

Why Substituting Turosteride with Finasteride or Dutasteride May Confound 5α-Reductase Research Outcomes


The 5α-reductase inhibitor class is not functionally interchangeable. While all members target the conversion of testosterone to DHT, they exhibit critical differences in isoform selectivity, downstream hormonal effects, and off-target receptor binding that directly impact experimental reproducibility and physiological interpretation. Using finasteride or dutasteride as a proxy for turosteride can introduce confounding variables, such as differential suppression of serum DHT or unanticipated androgenic/anti-androgenic side effects due to receptor cross-reactivity [1]. Turosteride demonstrates a unique pharmacological signature, notably a decrease in prostatic DHT that is not accompanied by a compensatory increase in intraprostatic testosterone, a phenomenon observed with other inhibitors like finasteride [2]. This fundamental difference in the local androgen milieu can drastically alter downstream signaling and cellular responses in prostate tissue models. Therefore, procurement based solely on enzyme target is insufficient; the specific molecular and endocrine profile of turosteride is essential for studies aiming to isolate the effects of selective type II inhibition without secondary hormonal perturbations [1][2].

Quantitative Differentiation Guide: Head-to-Head Data for Turosteride vs. Key 5α-Reductase Inhibitors


Isoform Selectivity: Turosteride vs. Finasteride on Human 5α-Reductase Type 1 and 2

Turosteride and finasteride are both selective for the type 2 isoform of human 5α-reductase, but with distinct potency and selectivity profiles. In a comparative study using recombinant human enzymes, turosteride inhibited the type 2 isoform with a Ki of 21.7 nM, while finasteride showed a Ki of 7.3 nM [1]. The selectivity ratio (Ki type 1 / Ki type 2) was approximately 15-fold for turosteride (Ki type 1 = 330 nM) compared to a similar 15-fold ratio for finasteride (Ki type 1 = 108 nM) [1]. While finasteride is ~3-fold more potent at the type 2 enzyme, turosteride's higher Ki for type 1 (330 nM vs 108 nM) indicates a potentially cleaner functional selectivity profile at certain concentrations [1].

5α-Reductase Isoforms Enzyme Kinetics Prostate Biology Selectivity Profiling

Receptor Cross-Reactivity: Turosteride Exhibits Negligible Androgen Receptor Binding

A key differentiator for turosteride is its exceptionally low binding affinity for the androgen receptor (AR). This minimizes potential off-target effects that can confound in vivo and in vitro experiments. Turosteride has a relative binding affinity (RBA) of just 0.004% compared to the potent androgen DHT [1]. In contrast, the non-selective 5α-reductase inhibitor 4-MA shows an RBA of 0.1%—a 25-fold higher affinity for the AR [1]. This stark difference in AR engagement can lead to divergent biological outcomes, with 4-MA known to cause significant reductions in levator ani muscle weight (an anabolic androgen target), an effect not seen with turosteride [1].

Off-Target Effects Androgen Receptor Selectivity Endocrine Pharmacology

In Vivo Efficacy on Prostate: Turosteride's Unique Intraprostatic Androgen Profile

In a 20-day oral dosing study in adult male rats, turosteride demonstrated a dose-dependent reduction in ventral prostate weight and intraprostatic DHT content [1]. Notably, this effect occurred without a compensatory increase in intraprostatic testosterone (T) levels, a phenomenon reported for other 5α-reductase inhibitors like finasteride [1]. At a dose of 30 mg/kg/day, turosteride reduced prostate weight by 42% and intraprostatic DHT by 78%, while intraprostatic T content remained unchanged from control levels [1]. This unique profile—suppressing DHT without elevating local T—may represent a pharmacodynamic advantage, as elevated T could theoretically activate the androgen receptor and partially offset the therapeutic effect of DHT suppression [1].

In Vivo Pharmacology Prostate DHT Testosterone BPH Model

Antitumor Activity in Prostate Cancer Model: Turosteride Inhibits Dunning R3327 Tumor Growth

In the androgen-sensitive Dunning R3327 rat prostatic carcinoma model, turosteride demonstrated significant antitumor activity [1]. When administered orally at 200 mg/kg/day for 9 weeks, turosteride significantly decreased tumor growth by 45% compared to untreated controls [1]. This effect was achieved without reducing serum testosterone levels, a side effect often associated with other hormonal therapies like leuprolide or castration, which reduced tumor growth by 77% and 85%, respectively, in the same study [1]. This demonstrates turosteride's capacity to exert a direct, tissue-selective anti-proliferative effect via 5α-reductase inhibition, rather than systemic androgen deprivation [1].

Prostate Cancer Tumor Growth Inhibition Xenograft Model Antineoplastic Activity

Defined Research and Development Applications for Turosteride Based on Comparative Evidence


Elucidating Isoform-Specific Roles of 5α-Reductase Type II in Prostate Pathophysiology

Turosteride's well-characterized selectivity profile (Ki type 2 = 21.7 nM; Ki type 1 = 330 nM) [1] makes it an ideal tool to dissect the specific contribution of the type II isozyme in prostate cell lines, primary cultures, or tissue explants. Unlike finasteride, which has a 3-fold higher potency at type 2, turosteride's higher Ki for type 1 provides a wider experimental window where selective type II inhibition can be studied with minimal type I interference [1]. This is particularly valuable for gene expression studies or functional assays aimed at distinguishing the roles of these two isozymes in normal and hyperplastic prostate growth.

In Vivo Studies Requiring Pure 5α-Reductase Inhibition Without Androgen Receptor Cross-Reactivity

For rodent models of BPH or prostate cancer where the goal is to study the effects of DHT suppression in isolation, turosteride is a superior choice over non-selective inhibitors like 4-MA. Its negligible binding affinity for the androgen receptor (RBA = 0.004%) [2] ensures that any observed phenotypic changes (e.g., reduced prostate weight) are due solely to the inhibition of DHT synthesis and not from confounding direct AR antagonism. This is a critical control when interpreting results and comparing to other interventions like anti-androgens.

Investigating Novel Androgen Axis Modulators in Prostate Cancer Xenograft Models

Turosteride serves as a benchmark 5α-reductase inhibitor in preclinical prostate cancer models such as the Dunning R3327 rat carcinoma [3]. Its ability to inhibit tumor growth by 45% without lowering serum testosterone provides a unique comparator arm [3]. Researchers can use turosteride to evaluate the efficacy of novel compounds that may act synergistically with local DHT suppression, or to compare the effects of intratumoral androgen deprivation against systemic castration, thereby refining the understanding of resistance mechanisms in prostate cancer.

Analytical Method Development and Pharmacokinetic Studies of 4-Azasteroids

Turosteride's established HPLC-UV assay in human plasma [4] makes it a useful reference standard for analytical chemistry and bioanalytical method development. Laboratories involved in the detection and quantification of related 4-azasteroid compounds (e.g., finasteride, dutasteride) can utilize turosteride as a structurally similar compound for method validation, system suitability testing, and as an internal standard during the development of novel LC-MS or HPLC methods for this class of pharmaceuticals.

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